molecular formula C10H10N2O B1610561 3-cyano-N,N-dimethylbenzamide CAS No. 33322-63-3

3-cyano-N,N-dimethylbenzamide

Cat. No. B1610561
Key on ui cas rn: 33322-63-3
M. Wt: 174.2 g/mol
InChI Key: CQUOVARNSKZJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04579848

Procedure details

A mixture of 85.22 g of m-cyanobenzoic acid, 400 ml of toluene, 4.48 ml (4.23 g) of N,N-dimethylformamide and 44.4 ml (72.3 g) of thionyl chloride was gently heated on a steam bath for 2 hours with sulfur dioxide and hydrogen chloride being evolved. The reaction solution was cooled in an ice bath and cautiously added portionwise, over one hour, to stirred and cooled solution of 250 ml of 40% aqueous diethylamine and 100 ml of water. At intervals 2-3 ml of concentrated aqueous potassium hydroxide was added. After the addition was complete, the mixture was stirred for several hours, then the layers were separated and the organic layer washed with water. After permitting the organic layer to evaporate to dryness, the residue was recrystallized from 300 ml of ethanol containing charcoal, giving 68.5 g of the desired compound as white crystals, mp 85°-88° C.
Quantity
85.22 g
Type
reactant
Reaction Step One
Quantity
44.4 mL
Type
reactant
Reaction Step One
Quantity
4.48 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2.5 (± 0.5) mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7])#[N:2].S(Cl)(Cl)=O.S(=O)=O.Cl.[CH2:20]([NH:22][CH2:23]C)C.[OH-].[K+]>O.CN(C)C=O.C1(C)C=CC=CC=1>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([N:22]([CH3:23])[CH3:20])=[O:7])#[N:2] |f:5.6|

Inputs

Step One
Name
Quantity
85.22 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1
Name
Quantity
44.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
4.48 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.5 (± 0.5) mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
to stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled in an ice bath
ADDITION
Type
ADDITION
Details
cautiously added portionwise, over one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for several hours
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer washed with water
CUSTOM
Type
CUSTOM
Details
to evaporate to dryness
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 300 ml of ethanol
ADDITION
Type
ADDITION
Details
containing charcoal

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)N(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 68.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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